Bienvenue dans la boutique en ligne BenchChem!

3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

LogP Lipophilicity Phase partitioning

3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (CAS 25934-52-5), also known as alpha-Cyclopropylvanillin or Roflumilast Intermediate 3, is a substituted benzaldehyde bearing a cyclopropylmethoxy group at the 3-position and a free hydroxyl at the 4-position (C₁₁H₁₂O₃, MW 192.21). Its physicochemical profile includes a calculated LogP of 2.09, an aqueous solubility of approximately 0.25 g/L (25 °C), and a boiling point of 342.1 ± 22.0 °C at 760 mmHg.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 25934-52-5
Cat. No. B1402990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
CAS25934-52-5
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1CC1COC2=C(C=CC(=C2)C=O)O
InChIInChI=1S/C11H12O3/c12-6-9-3-4-10(13)11(5-9)14-7-8-1-2-8/h3-6,8,13H,1-2,7H2
InChIKeyMLAZVBDTWHMFRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (CAS 25934-52-5): Key Roflumilast Intermediate and alpha-Cyclopropylvanillin for PDE4-Targeted Synthesis


3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (CAS 25934-52-5), also known as alpha-Cyclopropylvanillin or Roflumilast Intermediate 3, is a substituted benzaldehyde bearing a cyclopropylmethoxy group at the 3-position and a free hydroxyl at the 4-position (C₁₁H₁₂O₃, MW 192.21). Its physicochemical profile includes a calculated LogP of 2.09, an aqueous solubility of approximately 0.25 g/L (25 °C), and a boiling point of 342.1 ± 22.0 °C at 760 mmHg . The compound is the direct synthetic precursor to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, the penultimate intermediate en route to roflumilast—a selective phosphodiesterase-4 (PDE4) inhibitor with an IC₅₀ of 0.8 nM approved for COPD [1]. It is also formally classified as Roflumilast Impurity 19 and is supplied with full characterization data compliant with regulatory guidelines for ANDA analytical method development and quality control applications [2].

Why Vanillin, Ethylvanillin, and 3,4-Dihydroxybenzaldehyde Cannot Substitute for 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde in PDE4 Inhibitor Synthesis


Superficial structural similarity—a benzaldehyde core with hydroxyl and alkoxy substituents—may suggest that vanillin (3-methoxy-4-hydroxybenzaldehyde), ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde), or 3,4-dihydroxybenzaldehyde could serve as interchangeable building blocks. This assumption fails on three grounds. First, the cyclopropylmethoxy moiety at the 3-position is not a passive spectator: it is explicitly retained as an essential pharmacophoric element in PDE4 inhibitors including roflumilast and CHF6001, where the 1-(cyclopropylmethoxy)-2-(difluoromethoxy)benzene motif is required for high-affinity PDE4B binding [1]. Second, the cyclopropylmethoxy group confers a markedly higher LogP (2.09) versus vanillin (LogP 1.21) and ethylvanillin (LogP 1.58), fundamentally altering the compound's partition behavior, which dictates extraction efficiency, chromatographic retention, and downstream reaction compatibility in the multi-step synthesis of roflumilast [2]. Third, the chemoselectivity of the 3- versus 4-position in subsequent difluoromethylation critically depends on the pre-installed cyclopropylmethoxy group at the 3-position; regioisomeric mixtures or alternative alkoxy substituents generate different impurity profiles that complicate purification and regulatory compliance [3].

Quantitative Differentiation Evidence for 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde Versus Closest Analogs: LogP, Solubility, Pharmacophore, and Synthetic Yield


Lipophilicity Superiority: LogP 2.09 Versus Vanillin (1.21) and Ethylvanillin (1.58) Confers Enhanced Organic-Phase Partitioning for Multi-Step Synthesis

The calculated LogP of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde is 2.09 [1], which is 1.73-fold higher than vanillin (LogP 1.21) and 1.32-fold higher than ethylvanillin (LogP 1.58) . This ~0.9 log unit increase relative to vanillin corresponds to an approximately 8-fold greater partition into the organic phase under equilibrium liquid-liquid extraction conditions, directly improving recovery in the workup steps of roflumilast intermediate synthesis where ethyl acetate extraction is employed [2].

LogP Lipophilicity Phase partitioning Extraction efficiency

Aqueous Solubility Reduction: ~0.25 g/L Versus Vanillin (10 g/L) and Protocatechualdehyde (50 g/L) Ensures Controlled Reactivity and Prevents Aqueous Losses

The calculated aqueous solubility of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde is approximately 0.25 g/L at 25 °C , which is 40-fold lower than vanillin (~10 g/L) and 200-fold lower than protocatechualdehyde (~50 g/L) [1]. This markedly reduced water solubility minimizes product loss to the aqueous phase during aqueous workup and wash steps, a critical advantage in the multi-step synthesis where intermediate aqueous partitions cumulatively erode yield. The solubility of ethylvanillin (~2.82 g/L) is intermediate but still over 11-fold higher than the target compound .

Aqueous solubility Process chemistry Phase separation Yield optimization

Pharmacophore Necessity: The 3-Cyclopropylmethoxy Moiety Is an Essential Structural Determinant of PDE4B Inhibition in Roflumilast-Class Compounds

In the 2024 rational design study by Moussa et al., the 1-(cyclopropylmethoxy)-2-(difluoromethoxy)benzene moiety was explicitly identified as the core pharmacophore for PDE-4B inhibition, guiding the synthesis of three novel series (4a-u, 5a-i, and 6) of roflumilast analogues [1]. This finding is consistent with the earlier work by Armani et al. (2014) on the CHF6001 series, where ester derivatives of 1-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethanol demonstrated PDE4 IC₅₀ values as low as 0.026 nM—7-fold more potent than roflumilast itself—confirming that the cyclopropylmethoxy group, installed via the target aldehyde intermediate, is irreplaceable for high-affinity PDE4 binding [2]. Replacing the cyclopropylmethoxy with methoxy (vanillin-derived) or ethoxy (ethylvanillin-derived) at this position would generate compounds lacking the specific steric and electronic profile required for optimal PDE4 catalytic site occupancy.

Pharmacophore PDE4 inhibition Structure-activity relationship Drug design

Synthetic Accessibility: 80% Demethylation Yield from 3-Cyclopropylmethoxy-4-methoxybenzaldehyde Demonstrates a Viable Industrial Route

Patent CN102603623A (Centaureus Biopharma, 2012) reports the preparation of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde (compound 4) via demethylation of 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde (compound 3) using sodium thiophenate (~36.7% w/w, 0.1 mol) in NMP at 190–200 °C for 1 hour, affording 7.68 g of off-white solid in 80% yield [1]. This stands in contrast to the alternative route starting from 3,4-dihydroxybenzaldehyde, which the patent literature explicitly criticizes for poor reaction selectivity and low yield (25–30%) in the selective etherification of the 3-hydroxyl group, necessitating column chromatography for purification [2]. The target compound's route via isovanillin etherification (98% yield for the first step) followed by demethylation (80% yield) provides a combined two-step yield of approximately 78% from isovanillin.

Synthetic yield Demethylation Process chemistry Industrial scalability

Polymer Materials Application: Cyano-Substituted Polyesters Incorporating the Cyclopropylmethoxy-Benzaldehyde Motif Exhibit Enhanced Hydrophilicity and Organic Solvent Solubility

Mikroyannidis (1995, Polymer, 36(5), 1097) demonstrated that 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde could be incorporated into the synthesis and crosslinking of unsaturated cyano-substituted homo- and copolyesters, yielding polymers that exhibited higher hydrophilicity and enhanced solubility in certain organic solvents compared to reference polyesters lacking the cyclopropylmethoxy-substituted aromatic moiety [1]. While the original paper does not provide a side-by-side quantitative table comparing different alkoxy substituents, the observation of differentiated solubility and hydrophilicity is consistent with the substantially elevated LogP of the cyclopropylmethoxy-bearing monomer relative to methoxy or ethoxy analogs, suggesting that the cyclopropylmethoxy group imparts a distinct solvation profile to the resultant polymer matrix .

Polymer chemistry Cyano-substituted polyesters Hydrophilicity Crosslinking

Procurement-Driven Application Scenarios for 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde: Pharmaceutical Intermediate Synthesis, Reference Standard, and Polymer Materials


GMP-Compliant Roflumilast API Manufacturing: Key Intermediate for the Cyclopropylmethoxy-Containing PDE4 Pharmacophore

As the direct precursor to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde—the penultimate intermediate in roflumilast synthesis—this compound is irreplaceable for any manufacturer producing roflumilast API under GMP conditions. The demonstrated 80% demethylation yield with simple extractive workup (no chromatography) [1] supports scalable, cost-effective production. The cyclopropylmethoxy group installed at this stage is essential for achieving roflumilast's PDE4 IC₅₀ of 0.8 nM [2]; substitution with vanillin-derived methoxy analogues would eliminate the pharmacophoric requirement for PDE4B binding established in the 2024 Moussa et al. rational design study [3].

ANDA Regulatory Filing: Roflumilast Impurity 19 Reference Standard with Full Characterization Data

This compound is formally designated as Roflumilast Impurity 19 and is supplied with detailed characterization data compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) analytical method development, method validation (AMV), and quality control (QC) applications [1]. Its markedly different LogP (2.09 vs 1.21 for vanillin) and chromatographic retention ensure unambiguous separation and quantification from other roflumilast-related impurities in HPLC methods. Procurement of a well-characterized impurity reference standard is essential for demonstrating analytical method specificity in regulatory submissions [2].

Structure-Activity Relationship (SAR) Exploration of PDE4 Inhibitors with Modified 3-Alkoxy Substituents

For medicinal chemistry groups designing next-generation PDE4 inhibitors, 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde serves as a versatile starting material for SAR exploration. The free 4-hydroxyl allows differential functionalization (e.g., difluoromethylation, alkylation, sulfonylation) while retaining the cyclopropylmethoxy pharmacophore. The CHF6001 program demonstrated that esters of 1-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethanol achieve PDE4 IC₅₀ values as low as 0.026 nM [1], validating this scaffold for inhaled PDE4 inhibitor development. The compound's LogP of 2.09 provides a lipophilicity baseline that can be modulated through 4-position derivatization to optimize ADME properties [2].

Specialty Polymer Synthesis: Cyano-Substituted Polyesters with Tailored Hydrophilicity and Crosslinking Density

In materials science, 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde has been employed by Mikroyannidis (1995) for the synthesis of unsaturated cyano-substituted homo- and copolyesters that exhibit enhanced hydrophilicity and organic solvent solubility compared to reference polyesters [1]. The combination of the aldehyde functionality (for condensation polymerization) with the cyclopropylmethoxy-substituted aromatic ring offers a unique monomer profile for polymer chemists developing solution-processable, crosslinkable polyester materials. The cyclopropyl group may additionally influence thermal curing behavior and crosslinking density relative to polymers derived from vanillin or ethylvanillin monomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.